Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)

Description

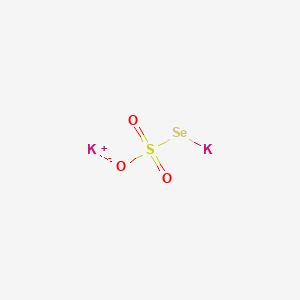

Dipotassium selenosulfate (K₂SeSO₃), also referred to as potassium selenosulfate, is a selenium-containing compound with the molecular formula K₂SeSO₃ and a molecular weight of 606.77 g/mol . It is a white, water-soluble solid synthesized through the reaction of selenium oxide, sulfuric acid, and potassium hydroxide . Its primary applications include:

Propriétés

Formule moléculaire |

K2O3SSe |

|---|---|

Poids moléculaire |

237.23 g/mol |

Nom IUPAC |

potassium;sulfonatoselanylpotassium |

InChI |

InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |

Clé InChI |

TZANCIIMYJNSQI-UHFFFAOYSA-L |

SMILES canonique |

[O-]S(=O)(=O)[Se][K].[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:

K2SeO3+H2SO4→K2SeSO4+H2O

Industrial Production Methods

In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .

Analyse Des Réactions Chimiques

Types of Reactions

Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .

Applications De Recherche Scientifique

Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is used in the study of selenium metabolism and its role in biological systems.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.

Industry: It is used in the production of selenium-containing compounds and materials

Mécanisme D'action

The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Sodium Selenosulfate (Na₂SeSO₃)

Sodium Selenite (Na₂SeO₃) and Sodium Selenate (Na₂SeO₄)

Chemical Properties :

- Sodium selenite (Na₂SeO₃) and selenate (Na₂SeO₄) are oxidized forms of selenium, contrasting with the reduced selenide (Se²⁻) released by selenosulfates .

Toxicity and Efficacy :

- Na₂SeSO₃ exhibits lower acute toxicity than Na₂SeO₃ in mammalian systems but is less efficient at restoring selenoenzyme activity .

- In tumor cells, Na₂SeSO₃ demonstrates higher cytotoxicity than Na₂SeO₃ in HepG2 hepatoma cells (IC₅₀: 6.6–7.1 μM vs. >15 μM) but lower toxicity in T24 bladder carcinoma cells due to differential cellular uptake mechanisms .

Selenomethionine and Selenium Nanoparticles (SeNPs)

Bioavailability :

- Selenomethionine (organic selenium) and SeNPs show superior bioavailability and antioxidant activity compared to inorganic selenosulfates and selenites .

Data Tables

Table 1: Comparative Properties of Selenium Compounds

Research Findings and Industrial Relevance

- Photocatalysts : K₂SeSO₃ enables high-efficiency CdSe films for pollutant degradation, while Na₂SeSO₃ is integral to Sb₂Se₃ solar cells (10.57% efficiency) .

- Toxicity Profile: Selenosulfates generally pose lower selenium toxicity risks than selenites, making them safer for industrial and biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.